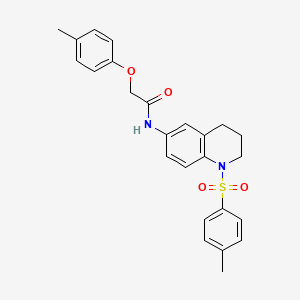
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide" belongs to a class of organic compounds known for their thiazolidinone core, a feature that lends itself to a variety of biological activities and chemical properties. The interest in such compounds arises from their potential in drug discovery and material science due to their diverse functional capabilities.
Synthesis Analysis
Synthesis of similar thiazolidinone derivatives often involves microwave-assisted synthesis or conventional heating methods, using key intermediates such as rhodanine or thiazolidine-2,4-dione derivatives. These methods allow for efficient preparation of the compounds, highlighting the versatility of synthetic approaches to access this class of molecules (Zidar, Kladnik, & Kikelj, 2009). A solvent-free synthesis approach under microwave irradiation using glycine as the catalyst has also been reported, indicating a trend towards greener synthesis methodologies (Yang & Yang, 2011).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied, including the use of density functional theory (DFT) methods to investigate geometry optimization, molecular orbital energies, and nonlinear optical (NLO) properties. Such studies reveal the compound's suitability for optoelectronic and optical devices due to their high hyper-Rayleigh scattering (HRS) first hyperpolarizability (Bensafi et al., 2021).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo a variety of chemical reactions, including addition reactions with thiols and nitrile oxides, leading to the formation of adducts and cyclization products. These reactions demonstrate the chemical versatility of the thiazolidinone core, allowing for further functionalization and modification of the compound's structure (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility and melting points, are influenced by the substituents attached to the core structure. These properties are crucial for determining the compound's applicability in different fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
Thiazolidinone derivatives exhibit a range of chemical properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of different substituents significantly affects these properties, indicating the potential for designing molecules with targeted biological activities. Notably, some derivatives have shown potent antiproliferative activity against various human cancer cell lines, highlighting their potential in cancer therapy (Chandrappa et al., 2008).
科学的研究の応用
Matrix Metalloproteinase Inhibition and Wound Healing
- Derivatives of 4-thiazolidinone, including compounds similar to (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, have been studied for their potential in inhibiting matrix metalloproteinases (MMPs), which play a role in tissue damage. These compounds have shown effectiveness in affecting the inflammatory/oxidative process and have potential wound healing effects (Incerti et al., 2018).
Antimicrobial Activity
- Synthesized derivatives of 4-thiazolidinone have demonstrated antimicrobial properties. For instance, some specific compounds within this class have shown activity against S. aureus, highlighting their potential as antimicrobial agents (Frolov et al., 2017).
Anticancer Activity
- Certain 4-thiazolidinone derivatives containing benzothiazole moiety have been screened for antitumor activity. Some compounds in this category have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Synthesis and Chemical Properties
- There has been research on the convenient synthesis of derivatives related to (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide, focusing on their chemical properties and potential applications in various fields (Zidar et al., 2009).
Antiangiogenic Effects
- Novel thioxothiazolidin-4-one derivatives have been synthesized and investigated for their in vivo anticancer and antiangiogenic effects, showing potential in inhibiting tumor growth and tumor-induced angiogenesis (Chandrappa et al., 2010).
Photophysical Properties
- The photophysical properties of novel d-π-A type chromophores, including derivatives of 4-thiazolidinone, have been studied. These compounds exhibit absorption and emission wavelengths in specific ranges, suggesting applications in optoelectronic and optical devices (Jachak et al., 2021).
Anti-Inflammatory Activity
- Certain derivatives have been synthesized and tested for their anti-inflammatory activity, with some compounds showing significant results (Sunder et al., 2013).
特性
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZCKABQIPCHIE-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


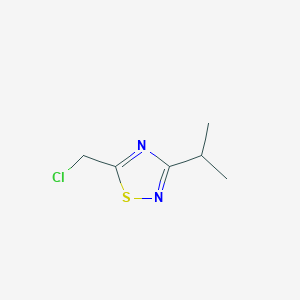
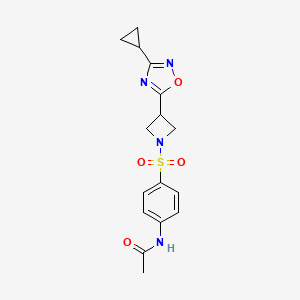
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)
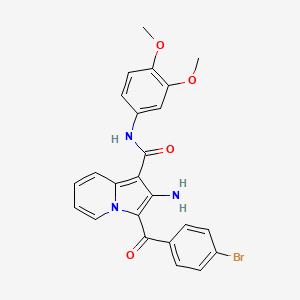
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)
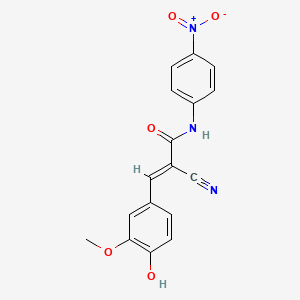
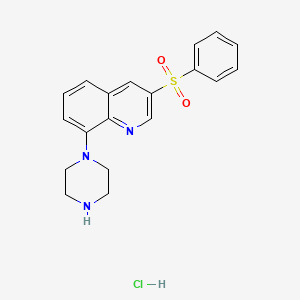
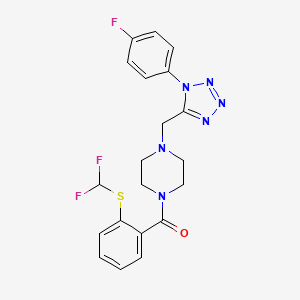
![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)
